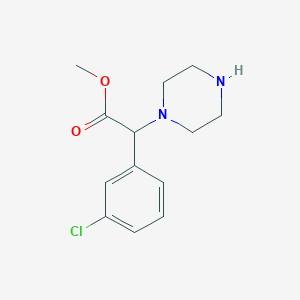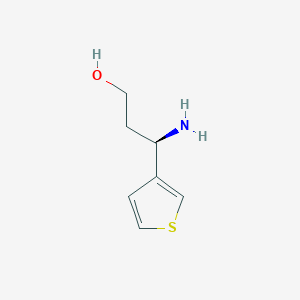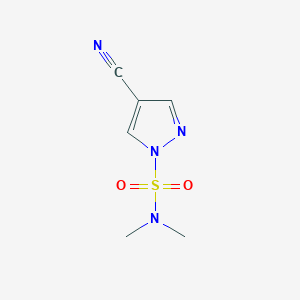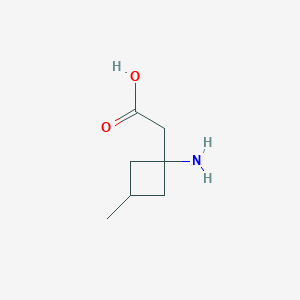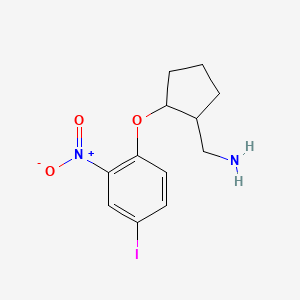
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₁₅IN₂O₃ It is characterized by the presence of an iodo group, a nitro group, and a cyclopentyl ring attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom on the aromatic ring.
Cyclopentylation: The attachment of a cyclopentyl group to the aromatic ring.
Methanamine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodo group can yield various substituted derivatives.
Scientific Research Applications
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group may facilitate binding to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Bromo-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a bromine atom instead of iodine.
(2-(4-Chloro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a chlorine atom instead of iodine.
(2-(4-Fluoro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H15IN2O3 |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
[2-(4-iodo-2-nitrophenoxy)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15IN2O3/c13-9-4-5-12(10(6-9)15(16)17)18-11-3-1-2-8(11)7-14/h4-6,8,11H,1-3,7,14H2 |
InChI Key |
UBCVIEKZGBQFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=C(C=C(C=C2)I)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)

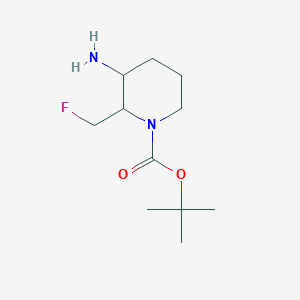
![Ethyl 2-chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13331528.png)
![3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13331533.png)
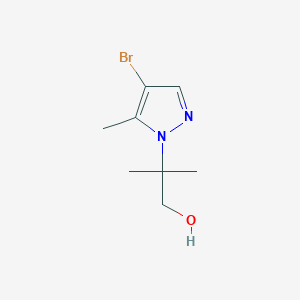
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13331537.png)
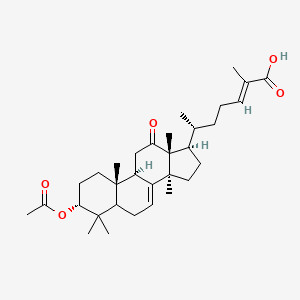
![Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide](/img/structure/B13331541.png)
